3-Methyl-1-phenylbutan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
3-Methyl-1-phenylbutan-2-ol, also known as alpha-isopropylphenethyl alcohol, is an organic compound synthesized through various methods. Research explores different reaction pathways and catalysts to optimize the synthesis process and improve yield. Studies have employed Grignard reactions, reduction of ketones, and enzymatic synthesis for its production [, ].
Biological Activity:
Research investigates the potential biological activities of 3-Methyl-1-phenylbutan-2-ol. Studies have explored its:
- Antioxidant properties: Some studies suggest potential antioxidant activity, potentially due to the presence of the hydroxyl group []. However, further research is needed to confirm its efficacy and mechanism of action.
- Antimicrobial activity: Limited research suggests potential antimicrobial activity against certain bacterial strains. However, more extensive studies are needed to evaluate its effectiveness and potential applications.
- Pharmacological properties: There is limited research on the potential pharmacological properties of 3-Methyl-1-phenylbutan-2-ol. Some studies suggest potential insecticidal and acaricidal activity. However, further investigation is necessary to understand its potential therapeutic effects and safety profile.
3-Methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O. It is classified as a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound features a phenyl group, which is a benzene ring, and a branched alkyl chain, contributing to its unique structural properties and reactivity. The compound is known for its aromatic qualities and potential applications in various industries, particularly in the fragrance sector .
- Dehydration: The compound can undergo dehydration to form 3-methyl-1-phenylbut-1-ene. This reaction involves the formation of a stable benzyl secondary carbocation, which facilitates the elimination of water .
- Oxidation: It can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert it into hydrocarbons or other alcohols using reducing agents such as lithium aluminum hydride.
- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Research indicates that 3-Methyl-1-phenylbutan-2-ol may exhibit various biological activities. It has been studied for its potential interactions with enzymes and receptors, particularly in the context of fragrance materials used in cosmetics and perfumes. Its safety profile has been assessed, showing it can be used in consumer products without significant adverse effects when utilized within established guidelines .
The synthesis of 3-Methyl-1-phenylbutan-2-ol can be achieved through several methods:
- Grignard Reaction: A common synthetic route involves the reaction of phenylmagnesium bromide with a suitable carbonyl compound (like 2-butanone) in an anhydrous ether solvent. This method requires precise control of temperature and reaction conditions to achieve high yields and purity.
- Industrial Production: In industrial settings, large-scale production may involve continuous flow reactors and advanced purification techniques, optimizing cost and efficiency while ensuring product quality.
3-Methyl-1-phenylbutan-2-ol has diverse applications:
- Fragrance Industry: It is widely used as a fragrance ingredient in perfumes and cosmetics due to its aromatic properties .
- Organic Synthesis: The compound serves as a reagent or intermediate in organic synthesis, facilitating the preparation of complex molecules.
- Pharmaceuticals: Investigated for its potential therapeutic uses and pharmacological properties.
Studies on the interactions of 3-Methyl-1-phenylbutan-2-ol focus on its role as a fragrance ingredient. It has been evaluated for its dermal absorption and potential irritancy in skin contact scenarios. Safety assessments indicate that it can be safely incorporated into cosmetic formulations when used appropriately .
Similar CompoundsCompound Name Structure Type Key Differences 2-Methyl-1-butanol Primary Alcohol Lacks phenyl group; simpler structure 2-Phenyl-2-butanol Tertiary Alcohol Different substitution pattern 1-Phenyl-2-propanol Secondary Alcohol Shorter alkyl chain; different branching
Uniqueness
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 2-Methyl-1-butanol | Primary Alcohol | Lacks phenyl group; simpler structure |
| 2-Phenyl-2-butanol | Tertiary Alcohol | Different substitution pattern |
| 1-Phenyl-2-propanol | Secondary Alcohol | Shorter alkyl chain; different branching |
3-Methyl-1-phenylbutan-2-ol is distinct due to its combination of a branched alkyl chain and a phenyl group, which imparts unique chemical and physical properties. Its tertiary alcohol structure makes it less susceptible to oxidation compared to primary or secondary alcohols, while the presence of the phenyl group enhances its reactivity and potential biological interactions .
This compound's versatility across various applications underscores its significance in both industrial and research contexts.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website








